Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate is a chemical compound classified as an amino acid ester. It possesses a unique structure characterized by an amino group, a methoxy group, and a chloro group attached to a phenyl ring, along with a methyl ester group. This compound is primarily utilized in chemical and pharmaceutical research due to its distinctive structural properties, which allow for various applications in organic synthesis and medicinal chemistry.
The synthesis of Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate typically involves several key steps:
Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate has a complex molecular structure that includes:
The structural representation can be summarized using its InChI key and SMILES notation:
COC1=CC(=C(C=C1)C(C(=O)OC)N)Cl.Cl| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 229.66 g/mol |
| IUPAC Name | Methyl 2-amino-2-(2-chloro-4-methoxyphenyl)acetate; hydrochloride |
| Canonical SMILES | COC1=CC(=C(C=C1)C(C(=O)OC)N)Cl.Cl |
Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific conditions such as temperature control, choice of solvents, and catalysts to ensure optimal outcomes.
The mechanism of action for Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate involves its interaction with biological macromolecules:
These interactions can modulate enzyme activity and receptor function, potentially impacting processes such as inflammation and microbial growth.
Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate is typically presented as a white to off-white powder. Its solubility characteristics vary depending on the solvent used.
Key chemical properties include:
The compound's stability and reactivity are influenced by its functional groups, making it suitable for various synthetic applications in organic chemistry.
Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate has several scientific uses:
This comprehensive analysis underscores the significance of Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate in both academic research and industrial applications, highlighting its potential impact across various scientific fields.
The primary synthesis route involves esterification of the corresponding 2-amino-2-(2-chloro-4-methoxyphenyl)acetic acid. This method utilizes thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in methanol, facilitating in situ acid chloride formation followed by nucleophilic acyl substitution. Critical parameters include:
Table 1: Classical Esterification Performance Parameters
| Catalyst System | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) | |
|---|---|---|---|---|
| Thionyl Chloride | -5 → 25 | 4 | 78 | |
| Oxalyl Chloride | -10 → 20 | 6 | 82 | |
| Phosphorus Trichloride | 0 → 25 | 5 | 75 | [1] [8] |
Alternative methodologies exploit diazonium chemistry or nitrile hydrolysis:
Table 2: Comparative Analysis of Synthetic Pathways
| Method | Key Intermediate | Reaction Steps | Overall Yield (%) | |
|---|---|---|---|---|
| Direct Esterification | 2-Amino-2-(2-chloro-4-methoxyphenyl)acetic acid | 1 | 78-82 | |
| Diazotization-Coupling | Ethyl 2-chloro-2-diazoacetate | 3 | 65 | |
| Nitrile Hydrolysis/Esterification | 2-(2-Chloro-4-methoxyphenyl)aminoacetonitrile | 2 | 68-72 | [2] [7] |
Enantioselective routes employ chiral auxiliaries or resolution techniques:
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.: 22890-34-2
CAS No.: